molecular formula C12H17NO2 B13356252 5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol

5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol

Cat. No.: B13356252
M. Wt: 207.27 g/mol
InChI Key: DARNGYQPAGRELS-GHMZBOCLSA-N
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Description

5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol is a complex organic compound with a unique structure that includes a cyclopentyl ring, a hydroxy group, and an amino group attached to a methylphenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol typically involves multiple steps, starting with the preparation of the cyclopentyl ring and its subsequent functionalization. One common method involves the use of (1R,2R)-2-hydroxycyclopentanone as a starting material, which undergoes a series of reactions including amination and hydroxylation to introduce the amino and hydroxy groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the desired transformations. For example, the use of specific catalysts can enhance the stereoselectivity of the reactions, ensuring the correct configuration of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can produce a primary amine .

Scientific Research Applications

5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxycyclopentyl derivatives and amino-methylphenol compounds. Examples include (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol and (1R,2R)-2-(dimethylamino)cyclopentyl derivatives .

Highlighting Uniqueness

What sets 5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol apart is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5-[[(1R,2R)-2-hydroxycyclopentyl]amino]-2-methylphenol

InChI

InChI=1S/C12H17NO2/c1-8-5-6-9(7-12(8)15)13-10-3-2-4-11(10)14/h5-7,10-11,13-15H,2-4H2,1H3/t10-,11-/m1/s1

InChI Key

DARNGYQPAGRELS-GHMZBOCLSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N[C@@H]2CCC[C@H]2O)O

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCC2O)O

Origin of Product

United States

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